The compound 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. These compounds are part of a broader class of hydrazinopyrimidines, which have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antiretroviral effects. The studies on these compounds have revealed a variety of mechanisms through which they exert their biological effects and have led to the development of novel therapeutic agents for the treatment of various diseases.
The synthesized hydrazinopyrimidine-5-carbonitrile derivatives have demonstrated inhibitory effects on a wide range of cancer cell lines, suggesting their potential as antitumor agents1. The study of these compounds has provided insights into the structure-activity relationships necessary for antitumor activity, paving the way for the development of new cancer therapies.
The investigation of prodrug structures for antiretroviral agents has led to the discovery of hydrazinopyrimidine derivatives that release thiophenol derivatives under reductive conditions, which are active against HIV-12. This finding is significant for the design of new antiretroviral drugs that can effectively combat the early stages of HIV infection.
Hydrazinopyrimidine derivatives have also been evaluated for their antimicrobial activity, with some compounds showing potent effects against Gram-positive bacteria3. This antimicrobial activity is particularly relevant in the development of new antibiotics to address the growing concern of antibiotic resistance.
The synthesis of dihydropyrazolo[3,4-d]pyrimidine derivatives containing a phenothiazine nucleus has resulted in compounds with pronounced antitubercular activity6. One such compound exhibited greater potency than the first-line antitubercular drug isoniazid, highlighting the potential of hydrazinopyrimidine derivatives in the treatment of tuberculosis.
4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine belongs to the thienopyrimidine family, which is characterized by its unique bicyclic structure combining thiophene and pyrimidine moieties. This compound is primarily synthesized for research purposes and is noted for its biological activities, making it a candidate for drug development in various therapeutic areas including oncology and infectious diseases .
The synthesis of 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine typically involves several key steps:
The molecular structure of 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). The compound features a thieno[2,3-d]pyrimidine core with a hydrazinyl group at the 4-position and a methyl group at the 5-position.
4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine participates in various chemical reactions:
The mechanism of action for 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine primarily involves its interaction with specific biological targets:
Research indicates that the compound may influence pathways related to cyclooxygenase enzymes (COX), which are crucial in inflammation processes .
The physical and chemical properties of 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine include:
These properties are crucial for determining the compound's behavior in biological systems and its usability in pharmaceutical formulations.
4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine has diverse applications:
4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a thiophene moiety. Its systematic IUPAC name is (5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine, reflecting the methyl group at position 5 of the thienopyrimidine scaffold and the hydrazinyl substituent at position 4 of the pyrimidine ring. The molecular formula is C7H8N4S, with a molecular weight of 180.23 g/mol. Its CAS Registry Number is 19786-56-2, distinct from isomeric forms like 4-hydrazinyl-6-methylthieno[2,3-d]pyrimidine (CAS 439692-69-0) and 4-hydrazinyl-7-methylthieno[3,2-d]pyrimidine (CAS 175137-22-1) [1] [2] [5].
Key physicochemical properties include:
Table 1: Physicochemical Properties of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
Property | Value |
---|---|
Molecular Formula | C7H8N4S |
Molecular Weight | 180.23 g/mol |
Melting Point | 182°C |
Boiling Point | 412°C (at 760 mmHg) |
Density | 1.472 g/cm³ |
LogP | 2.06 |
The compound's reactivity is influenced by the electron-deficient pyrimidine ring and the nucleophilic hydrazinyl group, which participates in condensation reactions to form azomethine linkages or heterocyclic systems like triazoles [1] [4].
The synthesis of thienopyrimidine derivatives emerged prominently in the mid-20th century, with Robba and colleagues pioneering routes to hydrazino-substituted analogs in 1968. Early methods involved nucleophilic displacement of chloro-substituted thienopyrimidines with hydrazine hydrate. For 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine, key precursors like 4-chloro-5-methylthieno[2,3-d]pyrimidine were reacted with anhydrous hydrazine under reflux conditions, achieving moderate yields [1].
Advances in catalytic methods later optimized this approach. Copper-catalyzed cyclization strategies improved regioselectivity, while microwave-assisted techniques reduced reaction times from hours to minutes. These developments addressed challenges in purifying hydrazinyl derivatives, which often require chromatography due to polar by-products [4] [6].
The compound's structural complexity arises from its fused ring system:
Medicinal Applications
4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine serves as a versatile pharmacophore in kinase inhibition. Its bioisosteric relationship with purines enables ATP-competitive binding, as demonstrated in:
Table 2: Bioisosteric Analogues of 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
Analog Structure | Target | Potency (IC50) | Selectivity |
---|---|---|---|
4-(Dihydropyridinon-3-yl)amino | Mnk2 | < 1 nM | >100-fold vs. Mnk1 |
N-(Cyanomethylethyl)acetamide | JAK1 | 0.3 nM | 10-fold vs. JAK2/JAK3 |
Synthetic Utility
The hydrazinyl group enables diverse transformations:
Structure-activity relationship (SAR) studies emphasize that:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: